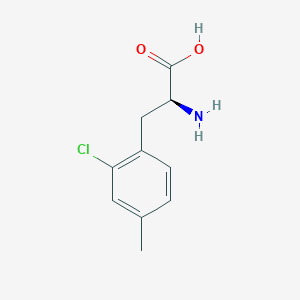
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Vue d'ensemble
Description
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol (TPMPMO) is a phenolic compound found in a variety of plants and herbs. It is an important component of the flavonoid family, and is gaining increasing attention from the scientific community due to its ability to interact with a variety of biological systems.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol:
Glucosylation Reactions
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is widely used in glucosylation reactions. This compound serves as a glucosyl donor in the synthesis of various glucosides, which are important in the study of carbohydrate chemistry and biochemistry .
Synthesis of α-Glucopyranosyl Chloride
This compound is crucial for the preparation of α-glucopyranosyl chloride. α-Glucopyranosyl chloride is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, which are essential for studying cell-cell interactions and signaling pathways .
Preparation of 1-C-α-D-Glucopyranosyl Derivatives
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used to synthesize 1-C-α-D-glucopyranosyl derivatives. These derivatives are valuable in the development of glycomimetics and glycosylation inhibitors, which have potential therapeutic applications .
Organic Synthesis
In organic synthesis, this compound is employed as a protecting group for hydroxyl functionalities. The benzyl groups can be selectively removed under mild conditions, making it a versatile tool for the synthesis of complex organic molecules .
Carbohydrate-Based Drug Development
The compound is used in the development of carbohydrate-based drugs. By modifying the glucopyranose structure, researchers can create novel therapeutic agents that target specific biological pathways, such as those involved in cancer and infectious diseases .
Synthesis of Glycosyl Donors and Acceptors
This compound is also used in the synthesis of glycosyl donors and acceptors, which are essential for the construction of oligosaccharides and glycoconjugates. These molecules are important for studying the structure and function of glycans in biological systems .
Biochemical Research
In biochemical research, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used to investigate the roles of carbohydrates in biological processes. This includes studying enzyme-substrate interactions, metabolic pathways, and the effects of glycosylation on protein function .
Sigma-Aldrich MilliporeSigma ChemicalBook GoldBio Sigma-Aldrich : MilliporeSigma
Mécanisme D'action
Target of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to prepare other compounds that may have specific targets.
Mode of Action
This compound is used in the synthesis of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . In the process of glucosidation, it can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides .
Result of Action
The main result of the action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is the production of other compounds through glucosylation reactions . These compounds can then be used in further reactions or in the production of pharmaceuticals.
Action Environment
The action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is influenced by the conditions of the reaction it is involved in. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the reactions .
Propriétés
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















